Ethyl 4-(2-methylphenyl)butanoate
Description
Ethyl 4-(2-methylphenyl)butanoate is an ester derivative characterized by a butanoate backbone substituted with a 2-methylphenyl group at the fourth carbon. These compounds are typically synthesized via catalytic hydrogenation, esterification, or substitution reactions and serve as intermediates in pharmaceuticals, agrochemicals, and materials science . The ortho-methyl substituent on the phenyl ring may influence steric and electronic properties, differentiating it from para-substituted analogs in reactivity and applications.
Properties
CAS No. |
105986-51-4 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.285 |
IUPAC Name |
ethyl 4-(2-methylphenyl)butanoate |
InChI |
InChI=1S/C13H18O2/c1-3-15-13(14)10-6-9-12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3 |
InChI Key |
HSJOMLHPTWTTGG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC1=CC=CC=C1C |
Synonyms |
Benzenebutanoic acid, 2-Methyl-, ethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., bromo in ) increase electrophilicity at the ester carbonyl, while electron-donating groups (e.g., methoxy in ) enhance stability.
Physicochemical Properties
Comparative Analysis :
- Melting Points: Acetamido and difluoro substituents (e.g., ) increase crystallinity and melting points compared to non-polar analogs (e.g., ).
- Solubility : Polar groups (e.g., methoxy , formyl ) enhance solubility in polar solvents.
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